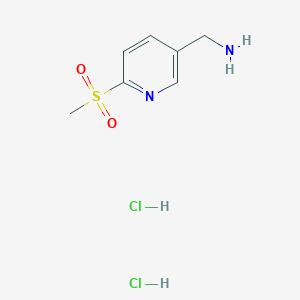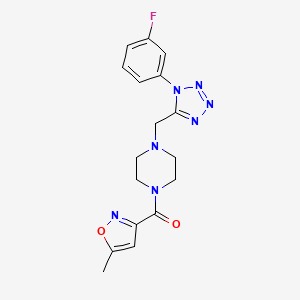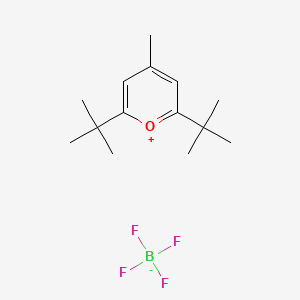![molecular formula C11H17Cl2FN2O B2965937 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride CAS No. 2378502-20-4](/img/structure/B2965937.png)
1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride is a chemical compound that has been recently studied for its potential applications in scientific research. This compound is a cyclopentan-1-amine derivative with a fluoropyridine group attached to it. The synthesis method of this compound is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research has shown that pyridonecarboxylic acids, related to the chemical structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine, are significant as antibacterial agents. Egawa et al. (1984) discussed the synthesis and antibacterial activity of various compounds with substituted cyclic amino groups, highlighting their potential in antibacterial screenings and further biological study (Egawa et al., 1984).
Nickel-Catalyzed Coupling
The compound's structure suggests its potential in nickel-catalyzed coupling reactions. Zhu and Wang (2013) demonstrated the effectiveness of nickel catalysts in coupling fluoroarenes with amines, indicating the relevance of such structures in synthetic chemistry (Zhu & Wang, 2013).
Synthesis of Derivatives
Anderson et al. (1988) reported the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, which bear structural similarities to the compound . This research highlights the versatility in synthesizing structurally related compounds for various applications (Anderson et al., 1988).
Antitumor Agents
Compounds with a similar structure have been investigated for their antitumor properties. Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of naphthyridine derivatives, emphasizing their potential as antitumor agents (Tsuzuki et al., 2004).
Thermal and Acid-Catalyzed Rearrangements
Research by Faragher and Gilchrist (1979) on the thermal and acid-catalysed rearrangements of dihydro-oxazines suggests potential applications of the compound in these reactions, given its structural resemblance to the substances studied (Faragher & Gilchrist, 1979).
Mild and Metal-Free Oxy- and Amino-Fluorination
The compound's structure indicates its potential use in mild and metal-free oxy- and amino-fluorination processes. Parmar and Rueping (2014) developed a strategy for the electrophilic cyclisation of benzylic alcohols and amines, resulting in fluorinated heterocycles, which could be relevant for the compound (Parmar & Rueping, 2014).
Synthesis of Fluorinated Heterocycles
The structure of 1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine suggests its utility in the synthesis of fluorinated heterocycles. Wu et al. (2017) detailed the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the significance of similar compounds in pharmaceutical and agrochemical industries (Wu et al., 2017).
Propiedades
IUPAC Name |
1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11;;/h3-4,7H,1-2,5-6,8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBWMQJJYAFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(COC2=C(C=CC=N2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)
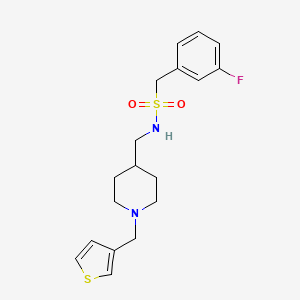
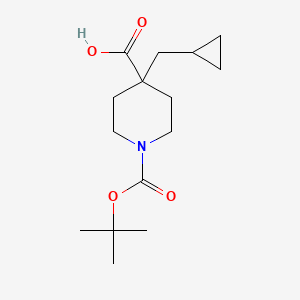


![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
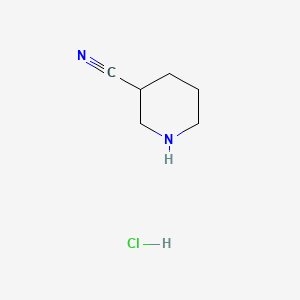
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
